molecular formula C10H16O2Si B1144350 p-Tolylmethyldimethoxysilane CAS No. 17873-30-2

p-Tolylmethyldimethoxysilane

Cat. No.: B1144350
CAS No.: 17873-30-2
M. Wt: 196.32
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Description

p-Tolylmethyldimethoxysilane: is an organosilicon compound with the chemical formula C10H16O2Si . It is a colorless liquid with a special smell and is commonly used as a silicone modifier . This compound is part of the siloxane family and is known for its applications in various industrial and research fields.

Chemical Reactions Analysis

Types of Reactions: p-Tolylmethyldimethoxysilane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of silanols and other oxidized products.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: Commonly involves the replacement of methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.

    Reduction: Often uses reducing agents such as lithium aluminum hydride.

    Substitution: Can involve reagents like halogens or other nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Silanols and other oxidized derivatives.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which p-Tolylmethyldimethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance. It also participates in cross-linking reactions, contributing to the formation of stable, durable networks in silicone-based materials .

Comparison with Similar Compounds

  • p-Tolyltriethoxysilane
  • p-Tolyltrimethoxysilane
  • Phenyltriethoxysilane
  • Propargyloxy-t-butyldimethylsilane

Comparison: p-Tolylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. For instance, p-Tolyltriethoxysilane and p-Tolyltrimethoxysilane have different alkoxy groups, affecting their hydrolysis rates and the nature of the resulting silanols .

Properties

IUPAC Name

dimethoxy-methyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRHXYMVUBPPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273816
Record name 1-(Dimethoxymethylsilyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-88-3
Record name 1-(Dimethoxymethylsilyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51501-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethoxymethylsilyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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